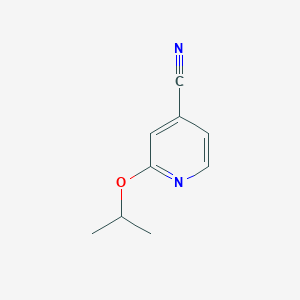

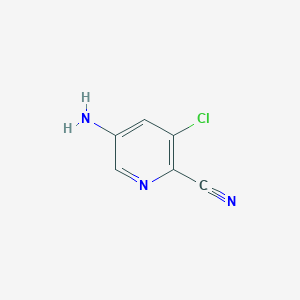

5-Amino-3-chloropicolinonitrile

Descripción general

Descripción

5-Amino-3-chloropicolinonitrile is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the behavior and characteristics of similar compounds. For instance, 5-amino-1,3-dimethylpyrazole (5-ADMP) is mentioned as a donor in a charge transfer complex with chloranilic acid, indicating that amino groups in such positions can participate in electron donation .

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reaction conditions. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is prepared by reacting malononitrile dimer with hydrazine . Another synthesis method for 3(5)-amino pyrazole, which could be structurally related to 5-amino-3-chloropicolinonitrile, uses 2-chloroacrylonitrile as a raw material, achieving a yield of 70% and a purity of 99.4% . These methods suggest that similar strategies could potentially be applied to synthesize 5-amino-3-chloropicolinonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-amino-3-chloropicolinonitrile is often characterized using techniques such as X-ray diffraction, as seen with the 2-amino-5-chloropyridine: 3-methylbenzoic acid cocrystal . Density functional theory (DFT) calculations are also used to predict and compare molecular geometries and vibrational frequencies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its electronic properties.

Chemical Reactions Analysis

Chemical reactions involving related compounds demonstrate the reactivity of functional groups present in these molecules. For instance, 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, which contains a cyano group similar to that in 5-amino-3-chloropicolinonitrile, is shown to react with 3-cyanopyridine-2-thiolates to produce hybrid molecules . This indicates that the cyano group can participate in further chemical transformations, which could be relevant for the reactivity of 5-amino-3-chloropicolinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-amino-3-chloropicolinonitrile can be inferred from spectroscopic studies and computational calculations. For example, the charge transfer complex between 5-ADMP and chloranilic acid exhibits specific absorption maxima in various solvents, indicating solvatochromic behavior . The stability constants and thermodynamic parameters of such complexes are also studied to understand their formation and stability in different environments . These properties are essential for predicting the behavior of 5-amino-3-chloropicolinonitrile in different contexts.

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Chemical Science

- Summary of the Application : “5-Amino-3-chloropicolinonitrile” is used in the hydrogenation of nitriles to amines . This process is important as the resulting amines serve as crucial precursors and intermediates for the preparation of numerous life science products and polymers .

- Methods of Application or Experimental Procedures : The process involves the use of silica-supported ultra-small Ni-nanoparticles for the general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions . The optimal catalyst is prepared by calcination of a template material generated from Ni (II) nitrate and colloidal silica under air and subsequent reduction in the presence of molecular hydrogen .

- Results or Outcomes : The prepared supported nanoparticles are stable, can be conveniently used, and easily recycled . The applicability of the optimal catalyst material is shown by the hydrogenation of more than 110 diverse aliphatic and aromatic nitriles, including functionalized and industrially relevant substrates .

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBYDQLRIRVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619244 | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropicolinonitrile | |

CAS RN |

488713-31-1 | |

| Record name | 5-Amino-3-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488713-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)